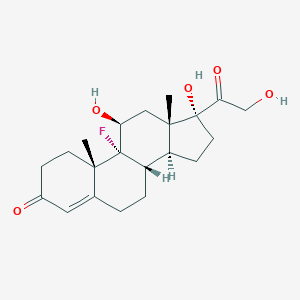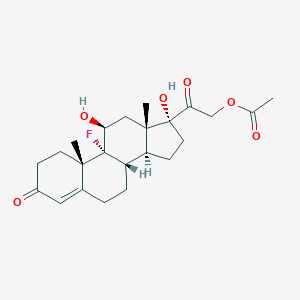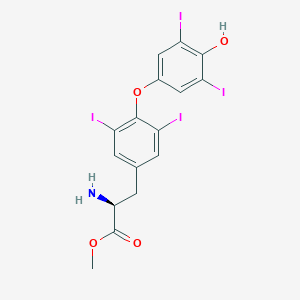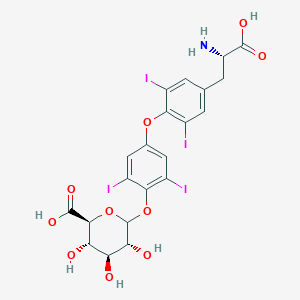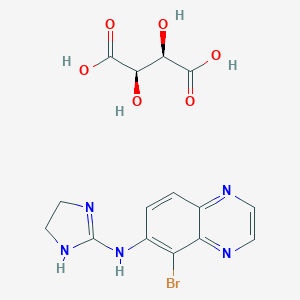
N-Desetil brinzolamida
Descripción general
Descripción
N-Desethyl brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor brinzolamide . It inhibits CAII and CAIV activities . Brinzolamide is used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Chemical Reactions Analysis
Brinzolamide is eliminated predominantly in the urine as unchanged drug. N-Desethyl brinzolamide is also found in the urine along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites .Physical And Chemical Properties Analysis
Brinzolamide, the parent compound of N-Desethyl brinzolamide, is a nonbacteriostatic, heterocyclic thienothiazine-sulfonamide derivative with higher lipophilicity and lower aqueous solubility than dorzolamide or acetazolamide at physiological pH .Aplicaciones Científicas De Investigación
Oftalmología: Reducción de la presión intraocular
N-Desetil brinzolamida: es un metabolito activo de brinzolamida, que se utiliza principalmente en oftalmología para la reducción de la presión intraocular (PIO) elevada en afecciones como el glaucoma de ángulo abierto o la hipertensión ocular . Su eficacia se deriva de su función como inhibidor de la anhidrasa carbónica, lo que disminuye la producción de humor acuoso y, por lo tanto, reduce la PIO.
Farmacocinética: Estudios de metabolismo de fármacos
En farmacología clínica, This compound es significativa para los estudios farmacocinéticos. Sirve como un marcador para comprender el metabolismo de la brinzolamida, ayudando a los investigadores a optimizar los regímenes de dosificación y predecir las interacciones medicamentosas .
Neurociencia: Potencial neuroprotector
La investigación en neurociencia ha explorado el potencial neuroprotector de los inhibidores de la anhidrasa carbónica como This compound. Estos compuestos pueden proteger las células nerviosas del daño o la muerte en diversas afecciones neurodegenerativas .
Toxicología: Evaluación de la toxicidad ocular
This compound: se utiliza en estudios toxicológicos para evaluar la seguridad y la posible toxicidad ocular de las formulaciones de brinzolamida. Esto es crucial para garantizar el uso seguro de los medicamentos oftálmicos .
Química analítica: Análisis cuantitativo
En química analítica, This compound se cuantifica en muestras farmacéuticas utilizando técnicas como la cromatografía líquida de alta resolución (HPLC). Este análisis es esencial para el control de calidad y el cumplimiento de las normas .
Desarrollo de fármacos: Investigación de nuevas formulaciones
El papel del compuesto en el desarrollo de fármacos implica la creación de nuevas estrategias de formulación, como las formulaciones de nanoemulsión, para mejorar la solubilidad y la biodisponibilidad de la brinzolamida, lo que mejora la eficiencia terapéutica .
Mecanismo De Acción
Target of Action
N-Desethyl Brinzolamide is a metabolite of Brinzolamide . The primary target of Brinzolamide is carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . CA-II plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, Brinzolamide decreases the secretion of aqueous humor, which results in a reduction of intraocular pressure . N-Desethyl Brinzolamide, being a metabolite, is expected to have a similar mode of action.
Biochemical Pathways
The inhibition of CA-II affects the carbonic anhydrase pathway. This enzyme catalyzes the reversible reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to decreased aqueous humor secretion .
Pharmacokinetics
Brinzolamide is absorbed into the systemic circulation following topical application to the eye . It accumulates in red blood cells, binding to carbonic anhydrase . Brinzolamide is metabolized to N-Desethyl Brinzolamide . The metabolite is eliminated predominantly in the urine as unchanged drug and metabolites . The binding to plasma proteins is approximately 60% .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor . As a metabolite, N-Desethyl Brinzolamide is expected to contribute to this effect.
Action Environment
The action of Brinzolamide and its metabolites can be influenced by various environmental factors. For instance, the lipophilicity of Brinzolamide facilitates its diffusion across the blood-retinal barrier . Additionally, the presence of other drugs can affect the action of Brinzolamide. For example, strong inhibitors of CYP3A4 may increase the serum concentration of Brinzolamide .
Safety and Hazards
Direcciones Futuras
Brinzolamide, the parent compound of N-Desethyl brinzolamide, has been approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of N-Desethyl brinzolamide, as well as exploring its potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
N-Desethyl brinzolamide inhibits the activity of carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) with IC50 values of 1.28 nM and 128 nM, respectively . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting these enzymes, N-Desethyl brinzolamide reduces the production of bicarbonate ions and subsequently decreases aqueous humor secretion in the eye, leading to a reduction in intraocular pressure . This interaction is non-competitive and reversible, highlighting the specificity and efficacy of N-Desethyl brinzolamide in targeting carbonic anhydrases .
Cellular Effects
N-Desethyl brinzolamide exerts significant effects on various cell types, particularly in ocular tissues. It accumulates in red blood cells by binding predominantly to carbonic anhydrase I (CA-I) in erythrocytes . This binding reduces the availability of CA-I for its physiological role, thereby influencing cellular processes such as pH regulation and ion transport. Additionally, N-Desethyl brinzolamide’s inhibition of carbonic anhydrases affects cell signaling pathways and gene expression related to fluid secretion and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Desethyl brinzolamide binds to the active site of carbonic anhydrases, inhibiting their enzymatic activity . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the hydration of carbon dioxide and the subsequent formation of bicarbonate ions . The reduction in bicarbonate ions leads to decreased aqueous humor production, thereby lowering intraocular pressure. This mechanism of action is crucial for the therapeutic effects of N-Desethyl brinzolamide in treating ocular hypertension and glaucoma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desethyl brinzolamide have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that N-Desethyl brinzolamide can undergo degradation, leading to a gradual decrease in its efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to N-Desethyl brinzolamide can result in sustained inhibition of carbonic anhydrase activity, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of N-Desethyl brinzolamide vary with different dosages. At therapeutic doses, the compound effectively reduces intraocular pressure without causing significant toxicity . At higher doses, N-Desethyl brinzolamide can lead to adverse effects such as metabolic acidosis and electrolyte imbalances . These threshold effects highlight the importance of dose optimization in clinical settings to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-Desethyl brinzolamide is primarily metabolized in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes . The major metabolic pathway involves the formation of N-desethyl brinzolamide from brinzolamide, followed by further metabolism to minor metabolites such as N-desmethoxypropyl and O-desmethyl brinzolamide . These metabolic pathways are crucial for the elimination of the compound from the body and play a significant role in determining its pharmacokinetic properties .
Transport and Distribution
N-Desethyl brinzolamide is transported and distributed within cells and tissues primarily through passive diffusion and binding to carbonic anhydrases . The compound accumulates in erythrocytes by binding to CA-I, which facilitates its prolonged presence in the bloodstream . This distribution pattern is essential for maintaining therapeutic levels of the compound in ocular tissues, thereby ensuring its efficacy in reducing intraocular pressure .
Subcellular Localization
The subcellular localization of N-Desethyl brinzolamide is predominantly within the cytoplasm, where it interacts with carbonic anhydrases . The compound does not exhibit specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . This localization is consistent with its role in inhibiting cytoplasmic carbonic anhydrases and reducing aqueous humor production in the eye .
Propiedades
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404034-55-5 | |
| Record name | N-Desethyl-brinzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL-BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



